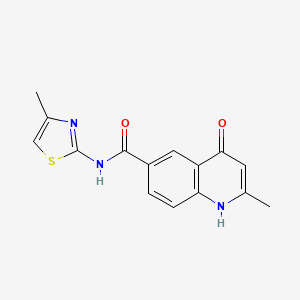
4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a quinoline core, a hydroxy group, and a thiazole ring. These structural elements contribute to its biological activity and make it a subject of interest in various fields of scientific research.
作用機序
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . Similarly, 4-hydroxy-2-quinolones, which share structural similarities with the compound , have been noted for their pharmaceutical and biological activities .
Biochemical Pathways
Given the diverse biological activities of thiazole and 4-hydroxy-2-quinolone derivatives , it can be inferred that multiple pathways might be affected.
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or peracids.
Attachment of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a halogenated quinoline derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide coupling conditions, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the thiazole ring can undergo electrophilic substitution reactions, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide.
Reduction: Formation of 4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-amine.
Substitution: Formation of halogenated derivatives such as 4-hydroxy-2-methyl-N-(4-bromomethylthiazol-2-yl)quinoline-6-carboxamide.
科学的研究の応用
4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
類似化合物との比較
Similar Compounds
4-hydroxy-2-methylquinoline-6-carboxamide: Lacks the thiazole ring, which may reduce its biological activity.
2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide: Lacks the hydroxy group, which may affect its binding affinity to molecular targets.
4-hydroxy-2-methylquinoline-6-carboxylic acid: Lacks the amide group, which may alter its solubility and pharmacokinetic properties.
Uniqueness
4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide is unique due to the presence of both the hydroxy group and the thiazole ring, which contribute to its distinct biological activity and potential therapeutic applications. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry research.
特性
IUPAC Name |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-5-13(19)11-6-10(3-4-12(11)16-8)14(20)18-15-17-9(2)7-21-15/h3-7H,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPLGSOCNKKYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
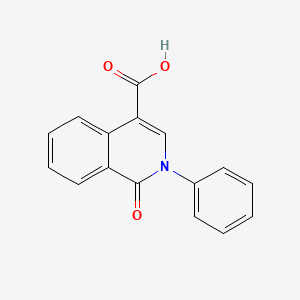
![[IR{Dfcf3ppy2(bpy)]PF6](/img/structure/B2625263.png)
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2625264.png)
![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625266.png)
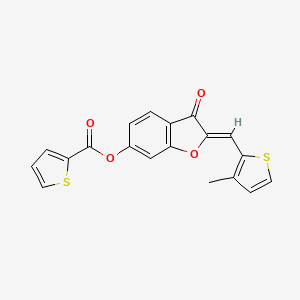
![(1H-indol-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625268.png)
![N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2625270.png)
![4-chloro-N'-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2625272.png)

![2-(4-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2625278.png)
![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)
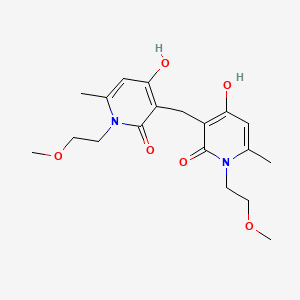
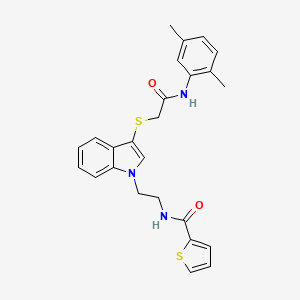
![4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2625284.png)
